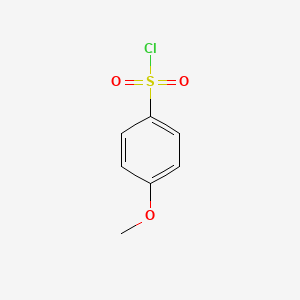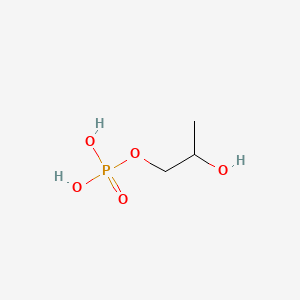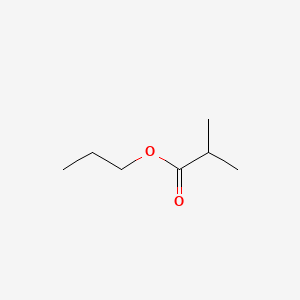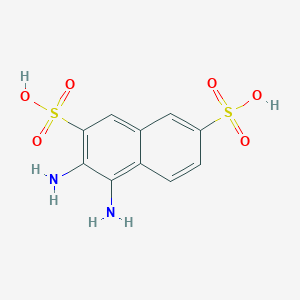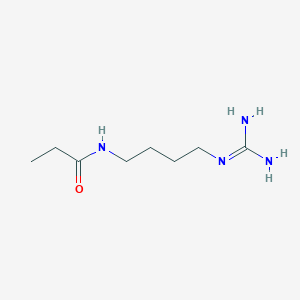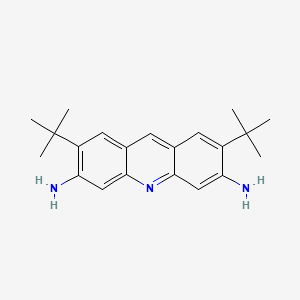
2,7-ditert-butylacridine-3,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-ditert-butylacridine-3,6-diamine: is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique semi-planar heterocyclic structure of acridine derivatives allows them to interact with various biomolecular targets, making them valuable in both pharmaceutical and industrial applications .
準備方法
The synthesis of 2,7-ditert-butylacridine-3,6-diamine involves several steps. One common method includes the use of acridinium salts as intermediates. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
化学反応の分析
2,7-ditert-butylacridine-3,6-diamine: undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . For example, oxidation reactions may involve the use of hydrogen peroxide or potassium permanganate, while reduction reactions may use sodium borohydride or lithium aluminum hydride . Substitution reactions often involve nucleophiles such as halides or amines . The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the amino and tert-butyl groups on the acridine ring .
科学的研究の応用
2,7-ditert-butylacridine-3,6-diamine: has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various acridine derivatives with potential pharmaceutical applications . In biology, it is studied for its interactions with DNA and proteins, making it valuable in the development of anticancer and antimicrobial agents . In medicine, it is explored for its potential use in treating diseases such as cancer, Alzheimer’s disease, and bacterial infections . In industry, it is used in the development of dyes, fluorescent materials, and photoredox catalysts .
作用機序
The mechanism of action of 2,7-ditert-butylacridine-3,6-diamine involves its interaction with biomolecular targets such as DNA and enzymes. The planar structure of the acridine ring allows it to intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerase and telomerase . This disruption can lead to the inhibition of cell proliferation and the induction of cell death, making it effective as an anticancer agent . Additionally, its interaction with proteins and other biomolecules can lead to antimicrobial and antiviral effects .
類似化合物との比較
2,7-ditert-butylacridine-3,6-diamine: can be compared with other acridine derivatives such as N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA), triazoloacridone (C-1305), and amsacrine (m-AMSA) . These compounds share similar structural features and biological activities but differ in their specific functional groups and mechanisms of action . For example, DACA is known for its potent anticancer activity, while C-1305 and m-AMSA are studied for their interactions with DNA and enzymes . The unique combination of amino and tert-butyl groups in This compound provides it with distinct chemical and biological properties, making it a valuable compound for further research and development .
特性
CAS番号 |
33244-11-0 |
|---|---|
分子式 |
C21H27N3 |
分子量 |
321.5 g/mol |
IUPAC名 |
2,7-ditert-butylacridine-3,6-diamine |
InChI |
InChI=1S/C21H27N3/c1-20(2,3)14-8-12-7-13-9-15(21(4,5)6)17(23)11-19(13)24-18(12)10-16(14)22/h7-11H,22-23H2,1-6H3 |
InChIキー |
MJGGZONRLLIBJX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=CC3=CC(=C(C=C3N=C2C=C1N)N)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=CC2=CC3=CC(=C(C=C3N=C2C=C1N)N)C(C)(C)C |
Key on ui other cas no. |
33244-11-0 |
同義語 |
2,7-di-(tert-butyl)proflavine 2,7-di-tert-butylproflavine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-[5-(3-Hydroxyoct-1-enyl)-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid](/img/structure/B1212956.png)
